3-Ethylimidazolidin-4-one
Overview
Description
Scientific Research Applications
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
- Application: 3-Ethylimidazolidin-4-one derivatives, specifically 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles, have been studied for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds show activity at submicromolar concentrations, indicating potential for use in anti-AIDS regimens (De Martino et al., 2005).
Anti-bacterial Agents
- Application: Thiazolidin-4-ones, synthesized using nano-MoO3, have been evaluated for their antibacterial activity against strains like Salmonella typhi and Klebsiella pneumoniae. One compound, in particular, showed significant inhibitory activity, suggesting potential as anti-bacterial agents (Kumar et al., 2016).
Inhibitors of TNF-alpha Expression in T Cells
- Application: Novel hexahydroimidazo[1,2-a]pyridines, prepared using ethyl (1-benzylimidazolidin-2-ylidene)acetate, have been evaluated for their capability to inhibit TNF-alpha promoter activity in T cells. This suggests a potential application in controlling inflammatory responses (Rether et al., 2008).
Corrosion Inhibitors
- Application: 1-(2-Ethylamino)-2-methylimidazolidine and related compounds have been evaluated for their efficiency as corrosion inhibitors in acid media. This research highlights their potential application in protecting metals from corrosion (Cruz et al., 2004).
Antitubercular Agents
- Application: 1,3-Thiazolidin-4-ones have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis strains. Certain compounds displayed promising activity, indicating potential applications in treating tuberculosis (Subhedar et al., 2016).
Antiviral Activities
- Application: Fused 1,2,4-triazine esters, derived from 3-ethyl-2-(ethylimino)thiazolidin-4-one, have shown notable antibacterial and antiviral activities, positioning them as potential agents in treating viral infections (Sztanke et al., 2007).
Antimicrobial Activity
- Application: Pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives have been synthesized and demonstrated significant antimicrobial activity against various bacterial strains and fungi, suggesting their use in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
properties
IUPAC Name |
3-ethylimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-2-7-4-6-3-5(7)8/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDYEXGCFUHEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylimidazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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